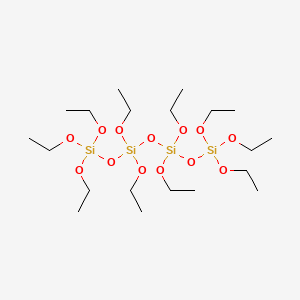
2-Ethyl-1,3-propanediol carbamate propylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethyl-1,3-propanediol carbamate propylcarbamate is a chemical compound with the molecular formula C10H20N2O4
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-1,3-propanediol carbamate propylcarbamate typically involves the reaction of 2-ethyl-1,3-propanediol with propyl isocyanate under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a tertiary amine, to facilitate the formation of the carbamate linkage. The reaction is usually conducted at elevated temperatures to ensure complete conversion of the reactants.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified using techniques such as distillation or recrystallization to remove any impurities.
化学反応の分析
Types of Reactions
2-Ethyl-1,3-propanediol carbamate propylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted carbamates or other derivatives depending on the nucleophile used.
科学的研究の応用
2-Ethyl-1,3-propanediol carbamate propylcarbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its use as a muscle relaxant or anticonvulsant.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
作用機序
The mechanism of action of 2-Ethyl-1,3-propanediol carbamate propylcarbamate involves its interaction with specific molecular targets in the body. The compound is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and molecular targets involved are still under investigation, but it is thought to influence neurotransmitter systems and other cellular processes.
類似化合物との比較
2-Ethyl-1,3-propanediol carbamate propylcarbamate can be compared with other similar compounds, such as:
2-Methyl-2-propyl-1,3-propanediol carbamate cyclopropylcarbamate: Known for its muscle relaxant properties.
2-Ethyl-2-methyl-1,3-propanediol: Used in the production of resins and polymers.
2-Sec-butyl-2-methyl-1,3-propanediol: Another derivative with industrial applications.
特性
CAS番号 |
25423-20-5 |
|---|---|
分子式 |
C10H20N2O4 |
分子量 |
232.28 g/mol |
IUPAC名 |
2-(carbamoyloxymethyl)butyl N-propylcarbamate |
InChI |
InChI=1S/C10H20N2O4/c1-3-5-12-10(14)16-7-8(4-2)6-15-9(11)13/h8H,3-7H2,1-2H3,(H2,11,13)(H,12,14) |
InChIキー |
TUQLBASXUYTTNN-UHFFFAOYSA-N |
正規SMILES |
CCCNC(=O)OCC(CC)COC(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


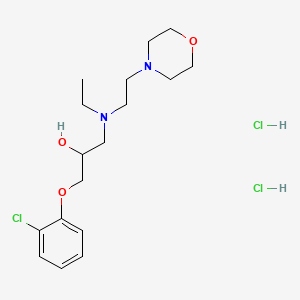
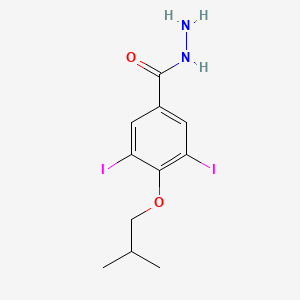
![4,4'-{[1,1'-Biphenyl]-4,4'-diylbis[(E)diazene-2,1-diyl]}dianiline](/img/structure/B14705665.png)
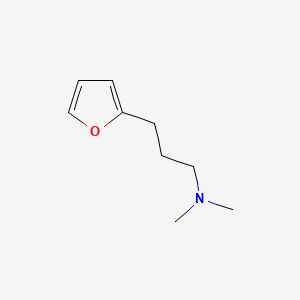

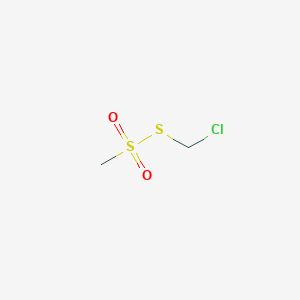
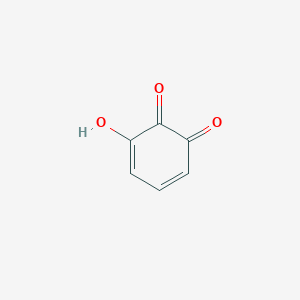
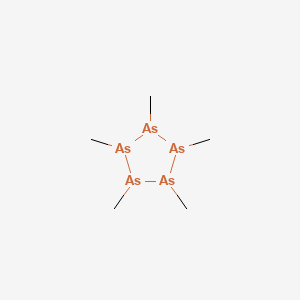
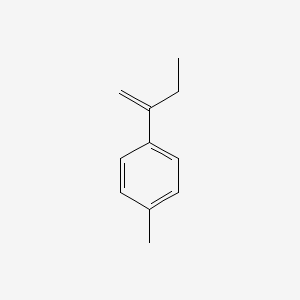

![1-[2-[2-[2-[2-[2-[2-[2-(2-Dodecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]dodecane](/img/structure/B14705747.png)
![8-N-(4-chlorophenyl)pyrido[2,3-b]pyrazine-6,8-diamine;hydrochloride](/img/structure/B14705751.png)

